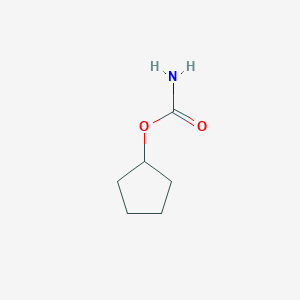
4-Methoxy-2,6-dimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,6-dimethylbenzonitrile, also known as Veratryl nitrile, is an organic compound that belongs to the family of benzonitriles. It is commonly used as a building block in the synthesis of various organic compounds due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,6-dimethylbenzonitrile is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing nitrile group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Methoxy-2,6-dimethylbenzonitrile. However, it has been reported to have antimicrobial and antifungal properties. It has also been used as a starting material for the synthesis of compounds with potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methoxy-2,6-dimethylbenzonitrile in lab experiments include its availability, low cost, and ease of synthesis. However, its low solubility in water and some organic solvents can limit its use in certain reactions. The purity of the starting materials and the reaction conditions can also affect the yield and purity of the product.
Direcciones Futuras
There are several future directions for the use of 4-Methoxy-2,6-dimethylbenzonitrile in scientific research. One potential direction is the synthesis of novel organic compounds with unique properties. It can also be used as a starting material for the synthesis of materials with potential applications in various fields such as medicine, agriculture, and materials science. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of 4-Methoxy-2,6-dimethylbenzonitrile.
Métodos De Síntesis
The synthesis of 4-Methoxy-2,6-dimethylbenzonitrile involves the reaction of veratrole with cyanogen bromide in the presence of a catalyst such as triethylamine. The reaction produces 4-Methoxy-2,6-dimethylbenzonitrile as the main product along with some side products. The yield of the reaction varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
4-Methoxy-2,6-dimethylbenzonitrile has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of polymers and materials with unique properties.
Propiedades
Número CAS |
19111-77-4 |
|---|---|
Nombre del producto |
4-Methoxy-2,6-dimethylbenzonitrile |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
4-methoxy-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,1-3H3 |
Clave InChI |
AEELMOMIPWVYTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C#N)C)OC |
SMILES canónico |
CC1=CC(=CC(=C1C#N)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















